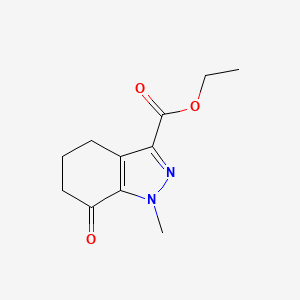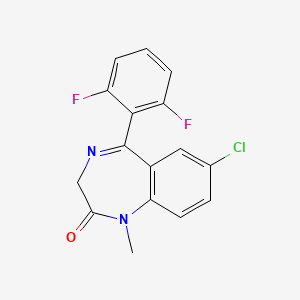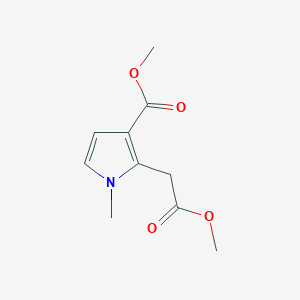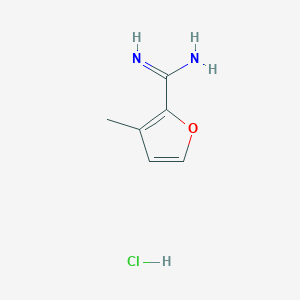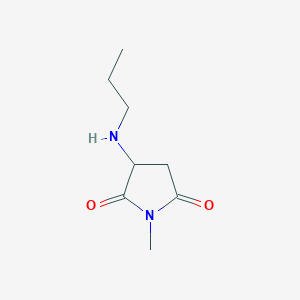
1-Methyl-3-(propylamino)pyrrolidine-2,5-dione
Descripción general
Descripción
1-Methyl-3-(propylamino)pyrrolidine-2,5-dione is a compound with the molecular formula C8H14N2O2. It is part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 1-Methyl-3-(propylamino)pyrrolidine-2,5-dione consists of a five-membered pyrrolidine ring with a methyl and a propylamino group attached .Chemical Reactions Analysis
While specific chemical reactions involving 1-Methyl-3-(propylamino)pyrrolidine-2,5-dione are not available, pyrrolidine compounds in general are known to participate in a variety of chemical reactions due to their versatile scaffold .Physical And Chemical Properties Analysis
1-Methyl-3-(propylamino)pyrrolidine-2,5-dione is a powder with a molecular weight of 170.21 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Metal Complexes
One study focused on the synthesis of new Mannich bases derived from pyrrolidine-2,5-dione, which were used to form metal complexes with cobalt (II), nickel (II), copper (II), and zinc (II). These complexes were characterized by various techniques, suggesting their potential applications in catalysis and materials science (D.Tamil Vendan et al., 2010).
Acylation Reactions
Another study explored the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids, demonstrating the compound's versatility in organic synthesis and potential applications in drug development (Raymond C. F. Jones et al., 1990).
Antioxidant Activity
Research into the antioxidant properties of derivatives of pyrrolidine-2,5-dione, such as 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, underscores the potential medicinal applications of these compounds. The study utilized computational methods to analyze the equilibrium geometry, vibrational spectra, and electronic structure, highlighting the compound's antioxidant efficacy (M. Boobalan et al., 2014).
Dipeptide Analogues
The synthesis of N-acylated, O-alkylated pyrrolin-2-ones as dipeptide analogues represents an interesting application in peptide chemistry and drug design. This research showcases the potential of pyrrolidine-2,5-dione derivatives in mimicking biological molecules (M. Hosseini et al., 2006).
Hydrogen Bonding and Crystal Structure
The study of hydrogen bonding and crystal structure in succinimide derivatives, including those based on pyrrolidine-2,5-dione, provides insights into the material properties and potential applications in crystal engineering and molecular design (G. Argay et al., 1999).
Safety and Hazards
Direcciones Futuras
The pyrrolidine scaffold is of great interest in drug discovery due to its versatility and the possibility to efficiently explore the pharmacophore space . This suggests that 1-Methyl-3-(propylamino)pyrrolidine-2,5-dione and similar compounds may have potential applications in the development of new drugs.
Mecanismo De Acción
Target of Action
It belongs to the class of organic compounds known as indoles and derivatives . These compounds typically interact with various receptors and enzymes in the body, influencing a wide range of biological processes.
Mode of Action
As an indole derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target proteins, altering their activity and resulting in various downstream effects.
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biological processes, including neurotransmission, inflammation, and cell proliferation . The compound’s influence on these pathways would depend on its specific targets and mode of action.
Result of Action
Based on its classification as an indole derivative, it may have a range of potential effects, including modulation of receptor activity, alteration of enzyme function, and influence on cell signaling pathways .
Propiedades
IUPAC Name |
1-methyl-3-(propylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-3-4-9-6-5-7(11)10(2)8(6)12/h6,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIUQBXEHKZQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CC(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(propylamino)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



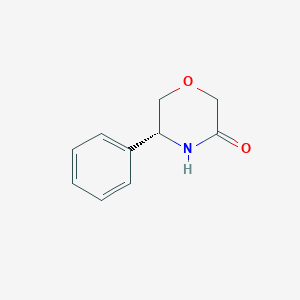
![[3-Methoxy-4-(3-methylbutoxy)benzyl]amine hydrochloride](/img/structure/B1419075.png)

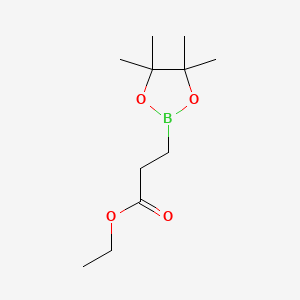
![4-[(Methylamino)methyl]cyclohexan-1-amine](/img/structure/B1419079.png)
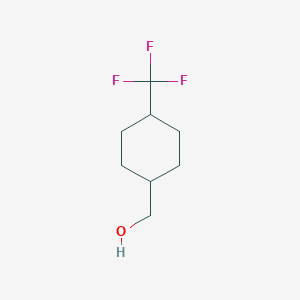
![4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1419081.png)
![2-[4-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419083.png)
